8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
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Overview
Description
“8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is a chemical compound . It is a derivative of the benzodiazepine class of compounds . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .
Synthesis Analysis
The synthesis of benzodiazepine derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .Molecular Structure Analysis
The molecular structure of “8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is complex, as it belongs to the benzodiazepine class of compounds . Benzodiazepines are essentially composed of two fused rings: a benzene ring and a diazepine ring .Chemical Reactions Analysis
Benzodiazepines, including “8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Synthesis and Crystal Structure
One study focused on the synthesis and crystal structure analysis of derivatives of 1,4-benzodiazepin-2-one. The treatment of certain precursors with alkyl tosylates resulted in compounds with varied alkyl substituents, leading to significant changes in molecular conformation and crystal assembly modes. These alterations influence the materials' properties, demonstrating the compound's utility in studying molecular interactions and structural chemistry (Kravtsov et al., 2012).
Pharmacological Studies
Another area of research is the pharmacological applications of benzodiazepin-2-one derivatives. For instance, studies have investigated the effects of these compounds on GABAA receptor-mediated currents, which are crucial for understanding their potential therapeutic applications in neurology and psychiatry. One compound, phenazepam, and its metabolites have been shown to modulate GABAA receptors, suggesting a method for the therapeutic modulation of these receptors (Kopanitsa et al., 2001).
Anticonvulsant Activity
Research into 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones has identified compounds with significant anticonvulsant properties. The study highlighted the potential of these compounds in developing new treatments for epilepsy and other seizure disorders. One derivative, in particular, was found to have a comparable anticonvulsant action to a reference compound, indicating its potential for further development into a clinical antiepileptic drug (Pavlovsky et al., 2012).
Mechanism of Action
While the exact mechanism of action for “8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride” is not specified in the search results, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRISGWDUGYBGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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